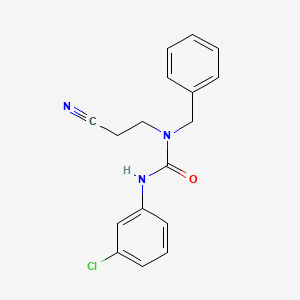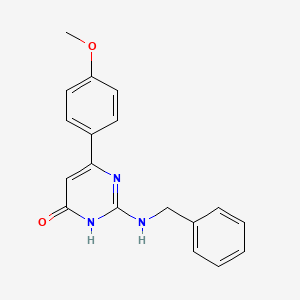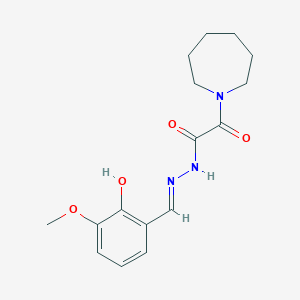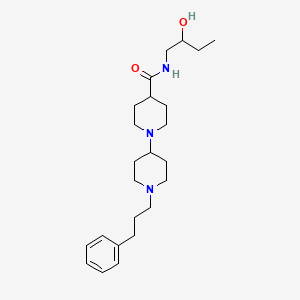
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as BMS-986231, is a novel small molecule inhibitor of the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is a protein that is primarily expressed in the small intestine and is responsible for the absorption of glucose and galactose from the diet. BMS-986231 has been shown to reduce glucose absorption in preclinical studies, making it a potential candidate for the treatment of type 2 diabetes.
Mécanisme D'action
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting SGLT1, which is responsible for the absorption of glucose and galactose in the small intestine. By inhibiting SGLT1, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide reduces the amount of glucose that is absorbed from the diet, leading to improved glycemic control.
Biochemical and Physiological Effects
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to reduce glucose absorption and improve glycemic control in preclinical studies. Additionally, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been found to reduce body weight and improve insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has several advantages for use in lab experiments, including its potent and selective inhibition of SGLT1 and its ability to reduce glucose absorption and improve glycemic control. However, there are also limitations to the use of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in lab experiments, including the need for careful dosing to avoid potential toxic effects and the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several potential future directions for the study of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, including its use in combination with other antidiabetic agents, its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease, and its potential use in the prevention of type 2 diabetes in high-risk populations. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide involves several steps, including the reaction of 4-piperidone with 3-phenylpropanoic acid to form the corresponding amide. This amide is then reacted with 2-chlorobutanol to form the hydroxybutyl derivative, which is subsequently converted to the final product through a series of steps involving reductive amination and acylation.
Applications De Recherche Scientifique
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models of type 2 diabetes and has shown promising results in reducing glucose absorption and improving glycemic control. In a study conducted on diabetic rats, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide was found to significantly reduce glucose absorption and improve glucose tolerance. Additionally, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide was found to reduce body weight and improve insulin sensitivity in these animals.
Propriétés
IUPAC Name |
N-(2-hydroxybutyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-2-23(28)19-25-24(29)21-10-17-27(18-11-21)22-12-15-26(16-13-22)14-6-9-20-7-4-3-5-8-20/h3-5,7-8,21-23,28H,2,6,9-19H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYCPCUKSQOWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)

![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6123517.png)
![methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)
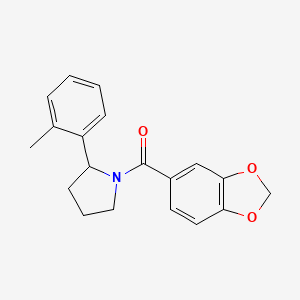
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)
![N-(3,4-dimethylphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123563.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)
